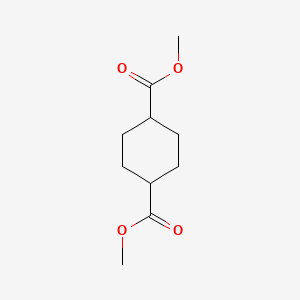

Dimethyl 1,4-cyclohexanedicarboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

dimethyl cyclohexane-1,4-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-13-9(11)7-3-5-8(6-4-7)10(12)14-2/h7-8H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNGAGQAGYITKCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCC(CC1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3026566, DTXSID1029255 | |

| Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl trans-cyclohexane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Other Solid, Liquid, Solid; [HSDB] Clear colorless liquid; mp = 24-27 deg C; [MSDSonline] | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl hexahydroterephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

265 °C (mixed isomer) | |

| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 12,000 mg/L at 25 °C, Soluble in all proportions in most organic solvents | |

| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

Specific gravity: 1.102 at 35 °C/4 °C, Density: 1.095 - 1.097 g/cu cm at 30 °C | |

| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

6.91 (Air = 1) | |

| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.08 [mmHg], 0.00441 mm Hg at 25 °C /Extrapolated from data at higher temperatures/ | |

| Record name | Dimethyl hexahydroterephthalate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4948 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Partially crystalline solid, Clear colorless liquid | |

CAS No. |

94-60-0, 3399-21-1, 3399-22-2 | |

| Record name | Dimethyl 1,4-cyclohexanedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94-60-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl 1,4-cyclohexanedicarboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000094600 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 1,4-cyclohexanedicarboxylate, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003399211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl 1,4-cyclohexanedicarboxylate, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003399222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3399-22-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=76564 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3026566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl trans-cyclohexane-1,4-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1029255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl cyclohexane-1,4-dicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.134 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Cyclohexanedicarboxylic acid, 1,4-dimethyl ester, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.127.319 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dimethyl trans-1,4-Cyclohexanedicarboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE, TRANS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YS87MDS0ZV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL 1,4-CYCLOHEXANEDICARBOXYLATE, CIS- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/35IVG3419I | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

14 °C (cis-isomer), 71 °C (trans-isomer) | |

| Record name | DIMETHYL HEXAHYDROTEREPHTHALATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5284 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Advanced Synthetic Methodologies and Reaction Pathways for Dimethyl 1,4 Cyclohexanedicarboxylate

Catalytic Hydrogenation of Aromatic Precursors to Dimethyl 1,4-Cyclohexanedicarboxylate

The conversion of aromatic compounds to their cycloaliphatic counterparts via catalytic hydrogenation is a cornerstone of chemical manufacturing. In the context of DMCD production, this involves the saturation of the benzene (B151609) ring in Dimethyl Terephthalate (B1205515) (DMT). researchgate.net The process is typically conducted in the liquid phase under hydrogen pressure, utilizing heterogeneous catalysts to facilitate the reaction.

The industrial production of this compound (DMCD) is achieved through the selective hydrogenation of Dimethyl Terephthalate (DMT). rsc.orgrsc.orgresearchgate.net The efficiency of this transformation is paramount and is typically evaluated based on DMT conversion and selectivity towards the desired DMCD product. acs.org Process optimization involves the systematic analysis of operational parameters such as reaction temperature, hydrogen pressure, and reaction time. acs.org For instance, industrial processes using palladium-based catalysts often operate at temperatures between 160°C and 180°C and high hydrogen pressures. rsc.orgnih.gov

A critical aspect of the synthesis is controlling the stereochemistry of the product, as DMCD exists as cis and trans isomers. researchgate.net The ratio of these isomers significantly influences the properties of the resulting polymers, such as poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD). researchgate.netmdpi.com The trans isomer, being more rigid, generally imparts a higher glass transition temperature to the final polymer. researchgate.net During the polymerization process, isomerization can occur, typically favoring the thermodynamically stable cis-trans ratio of approximately 34:66 mol%. researchgate.net However, the initial isomer ratio from the DMT hydrogenation step is crucial. Isomerization of a cis/trans mixture can be achieved post-synthesis using a base like sodium methoxide (B1231860) in methanol (B129727) to yield the highly pure trans isomer. researchgate.net

The table below illustrates the impact of reaction conditions on catalyst performance in DMT hydrogenation.

The quest for more efficient, selective, and economical catalysts for DMT hydrogenation has led to extensive research into various metallic systems. While noble metals like palladium and ruthenium have been the traditional choice, efforts are ongoing to improve their performance and to develop cheaper alternatives based on metals like nickel and copper. rsc.org

Palladium (Pd)-based heterogeneous catalysts are a conventional choice for the industrial hydrogenation of DMT. rsc.orgnih.gov These systems, often supported on materials like activated carbon (Pd/C), demonstrate high activity but typically require demanding reaction conditions, including temperatures of 160-180°C and significant hydrogen pressure. rsc.orgnih.gov Research has shown that a 5% Pd/C catalyst can achieve 99% conversion and 99% selectivity in the hydrogenation of purified terephthalic acid (a related precursor) at 250°C and 12 MPa. nih.gov The high cost and relative scarcity of palladium drive research towards enhancing its performance and developing bimetallic formulations. theshifters.it The creation of bimetallic nanoparticles, such as Pd-Cu alloys, is one strategy to modify the catalyst's surface and potentially improve selectivity and activity under milder conditions. nsf.gov

Ruthenium (Ru)-based catalysts have emerged as highly effective alternatives for the selective hydrogenation of DMT. researchgate.netnih.gov They often exhibit superior performance under milder conditions compared to traditional palladium systems. nih.gov The design of these catalysts focuses on achieving high dispersion of Ru nanoparticles and leveraging strong metal-support interactions to enhance activity and stability. researchgate.netresearchgate.net Supports such as detonation-synthesized nanographite (DNG), activated carbon (AC), carbon nanotubes (CNTs), and various zeolites (e.g., Mordenite (B1173385), MOR) have been successfully employed. researchgate.netacs.orgnih.govresearchgate.net Ru nanoparticles on DNG show superior activity due to the support's unique spherical morphology and abundant defective sites that stabilize small (1-2 nm) Ru particles. researchgate.net

The fabrication of bimetallic catalysts, such as Ru-Re and Ru-Ni, has been shown to further boost catalytic performance. acs.orgnih.gov The addition of a second metal like Rhenium (Re) can enhance the distribution of active metal species and facilitate charge transfer, leading to improved redox ability and catalytic performance. nih.gov Similarly, bimetallic Ru-Ni catalysts supported on CNTs have demonstrated high conversion and selectivity, attributed to the tight immobilization of metal particles on the support. acs.org

The table below summarizes the performance of various Ruthenium-based catalyst systems.

Nickel (Ni)-based catalysts present a cost-effective alternative to precious metal catalysts for DMT hydrogenation. rsc.orgnih.gov Raney® Nickel, a fine-grained, porous nickel alloy, is a well-established catalyst for the hydrogenation of various functional groups, including aromatic rings. wikipedia.orgacs.orgworktribe.com The catalytic performance of nickel systems is strongly correlated with the quantity of metallic Ni(0) species, which can be increased by optimizing the catalyst reduction temperature. rsc.org

A key strategy to improve the efficacy of nickel catalysts is through modification with promoters. rsc.org Research has demonstrated that doping a Ni/SiO₂ catalyst with a small amount of potassium fluoride (B91410) (KF) can dramatically improve both conversion and selectivity. rsc.orgnih.gov This enhancement is attributed to an increase in the amount of active Ni(0) species and a reduction in moderate acidic sites, which favors the desired hydrogenation of the phenyl ring over the undesired hydrogenolysis of the ester groups. rsc.orgrsc.org This modification has led to DMCD selectivity of up to 97%, the highest reported for Ni catalysts. rsc.org Bimetallic nickel catalysts, such as Ni₃Mo₃N, are also being developed for hydrogenation reactions, showcasing the potential of multi-metallic systems. rsc.org

The following table highlights the significant impact of KF modification on Ni/SiO₂ catalyst performance.

Copper (Cu)-based catalysts are gaining attention as a sustainable and low-cost option for hydrogenation processes. rsc.orgmdpi.comrsc.org A notable approach involves catalytic transfer hydrogenation (CTH), which can circumvent the need for high-pressure molecular hydrogen by using a hydrogen donor molecule, such as methanol. chemrxiv.org For example, a Cu/ZnZrOx catalyst has been shown to effectively use methanol for both the initial depolymerization of polyethylene (B3416737) terephthalate (PET) to DMT and the subsequent CTH of DMT. chemrxiv.org

The performance of copper catalysts is heavily influenced by synergistic effects between the copper species and the support material. researchgate.netresearchgate.net The presence of both metallic copper (Cu⁰) and ionic copper (Cu⁺) species on the catalyst surface is often crucial for activity. rsc.orgnih.gov Cu⁺ sites are thought to initiate the reaction by activating ester or carbonyl groups, while Cu⁰ sites interact with the hydrogen source. rsc.orgnih.gov Supports like silica (B1680970) (SiO₂) and various metal oxides can create a strong metal-support interaction, leading to highly dispersed and stable copper species. researchgate.netresearchgate.net The development of bimetallic catalysts containing copper, such as Ru-Cu and Pd-Cu, is also an active area of research, aiming to harness the unique properties of each metal for enhanced catalytic stability and selectivity. nsf.govmdpi.comchemrxiv.org

Investigation of Novel Catalytic Systems for Enhanced Selectivity and Yield

Bimetallic and Trimetallic Catalysts: Synergistic Effects and Mechanisms

The performance of catalysts in the hydrogenation of Dimethyl Terephthalate (DMT) to DMCD is critical. While monometallic catalysts, particularly those based on ruthenium and palladium, are effective, the use of bimetallic and trimetallic systems has demonstrated superior activity and selectivity due to synergistic interactions between the metals. researchgate.netnih.govrsc.org

Bimetallic catalysts, such as Ruthenium-Rhenium (Ru-Re) and Ruthenium-Nickel (Ru-Ni), exhibit enhanced performance compared to their single-metal counterparts. researchgate.netacs.org In Ru-Re/AC (activated carbon) catalysts, the addition of a small amount of Rhenium to Ruthenium significantly boosts catalytic activity. researchgate.netnih.gov This is attributed to enhanced distribution of active metal species and facilitated charge transfer between the two metals. nih.gov This synergy modifies the catalyst's redox abilities, leading to higher conversion rates under milder conditions. researchgate.netnih.gov For instance, a Ru1.25Re0.13/AC catalyst achieved an 82% DMT conversion with 96% selectivity to DMCD at a relatively low temperature of 70°C and 3 MPa of hydrogen pressure. nih.gov

Similarly, NiRu bimetallic catalysts have shown high efficacy. A Ru/Ni/Ni(Al)Ox catalyst, derived from a layered double hydroxide (B78521) precursor, demonstrated a 99.3% conversion of DMT with 93.2% selectivity for DMCD. epa.govresearchgate.net The synergistic effect here is proposed to enhance both the activation of hydrogen and the adsorption of the DMT substrate. epa.govresearchgate.net The presence of Ruthenium facilitates the reduction of Nickel ions, leading to smaller, more active Nickel particles. epa.gov The combination of metals in bimetallic and trimetallic nanoparticles can lead to unique electronic and geometric structures that are more effective than the individual components. rsc.orgmdpi.com

Trimetallic systems, such as PtRuNi nanoparticles supported on carbon, have also been synthesized and show promise, capitalizing on the nano-synergy effect between the different metals to improve catalytic performance. researchgate.net These advanced materials highlight a clear trend towards multi-metal systems to overcome the limitations of traditional catalysts in industrial applications.

Reaction Parameter Influence: Temperature, Pressure, and Solvent Effects on this compound Synthesis

The synthesis of this compound (DMCD) via the hydrogenation of Dimethyl Terephthalate (DMT) is highly sensitive to reaction parameters. Optimizing temperature, pressure, and solvent is crucial for maximizing yield and selectivity while ensuring process safety and economic viability.

Temperature: Reaction temperature significantly impacts the rate and selectivity of the hydrogenation process. Generally, higher temperatures increase the reaction rate. researchgate.net However, excessively high temperatures can lead to undesirable side reactions, such as hydrocracking, which reduces the selectivity towards DMCD. researchgate.net Industrial processes have historically operated at high temperatures, between 160-180°C. researchgate.netrsc.org However, modern catalysts are being developed to operate efficiently at lower temperatures. For example, ruthenium-based catalysts can function in a range of 100 to 180°C. google.com One study using a Ru1.25Re0.13/AC catalyst demonstrated high selectivity at a mild temperature of 70°C. nih.gov The choice of temperature is often a trade-off between achieving a high conversion rate and maintaining high selectivity. researchgate.net

Pressure: Hydrogen pressure is another critical variable. High pressures are traditionally employed in industrial settings, often ranging from 30 to 48 MPa (approximately 300-480 bar). researchgate.net These severe conditions necessitate robust and expensive equipment. researchgate.net Research efforts have focused on developing catalysts that perform under lower pressures. Ruthenium-based catalysts, for instance, have shown effectiveness at pressures as low as 10 to 175 bar. google.com A specific patent describes a continuous process using a Ru/Al2O3 catalyst operating at a significantly lower pressure of 20 to 30 kg/cm ² (approximately 20-30 bar), which successfully increases the selectivity for DMCD. google.com In one example, increasing the pressure to 20 kg/cm ² at 180°C resulted in 100% DMT conversion and 97.3% DMCD selectivity. google.com

Solvent: The solvent plays a multifaceted role, serving to dissolve the DMT reactant and influencing the reaction pathway. researchgate.netnih.gov Common solvents for this process include various acetates like ethyl acetate, methyl acetate, and butyl acetate. google.com The choice of solvent can affect reaction rates and selectivities. researchgate.net Furthermore, the dissolution of DMT is an endothermic process, meaning that solubility increases with temperature, which must be considered when designing the reaction system. researchgate.net The move towards greener chemistry also puts a focus on selecting environmentally benign solvents. researchgate.net

The interplay of these parameters is complex, and optimization is key to efficient DMCD synthesis. The table below summarizes findings from various studies, illustrating the impact of different reaction conditions.

Interactive Data Table: Influence of Reaction Parameters on DMCD Synthesis

| Catalyst | Temperature (°C) | Pressure | Solvent | DMT Conversion (%) | DMCD Selectivity (%) | Source |

|---|---|---|---|---|---|---|

| Ru-Ni/CNT | Optimized | Optimized | Not Specified | 80 | 95 | acs.org |

| Ru/Al₂O₃ | 140 | 10 kg/cm² | Ethyl Acetate | 94.8 | 100 | google.com |

| Ru/Al₂O₃ | 180 | 20 kg/cm² | Ethyl Acetate | 100 | 97.3 | google.com |

| Ru₁․₂₅Re₀․₁₃/AC | 70 | 3 MPa | Not Specified | 82 | 96 | nih.gov |

| Ru/Ni/Ni(Al)Oₓ | Not Specified | Not Specified | Not Specified | 99.3 | 93.2 | epa.govresearchgate.net |

| KF-Ni/SiO₂ | 100 | 5 MPa | Isopropanol | 95 | 96 | rsc.org |

Continuous Flow Hydrogenation Processes for Industrial Scalability

For the industrial-scale production of this compound (DMCD), continuous flow hydrogenation processes offer significant advantages over traditional batch methods. researchgate.net These systems provide better control over reaction parameters, enhance safety, and improve efficiency, making them ideal for large-scale manufacturing. researchgate.netasymchem.com

A common setup for continuous hydrogenation is the use of a fixed-bed reactor. google.com In this configuration, a solid catalyst, such as Ru/Al₂O₃, is packed into a column, and the reactant solution (DMT dissolved in a solvent) and hydrogen gas are continuously fed through it. google.com This approach allows for consistent product quality and simplified operation. A patented method describes the continuous hydrogenation of DMT in a fixed-bed reactor where a liquid hourly space velocity (LHSV) of 2 to 8 h⁻¹ is maintained, ensuring a steady and efficient conversion. google.com

The benefits of continuous flow are numerous. They operate with a much smaller inventory of hazardous materials at any given time, which inherently improves safety, a major concern when working with highly flammable hydrogen gas. researchgate.netfrontiersin.org The superior heat and mass transfer characteristics of flow reactors, such as packed-bed or trickle-bed reactors, prevent the formation of hot spots and ensure uniform reaction conditions, leading to higher selectivity and catalyst longevity. researchgate.net

Moreover, continuous processes are more amenable to automation and integration into a multi-step synthesis. For example, the DMCD produced in a first reactor can be directly fed into a second reactor for the subsequent hydrogenation step to produce 1,4-cyclohexanedimethanol (B133615) (CHDM). google.com This "end-to-end" approach streamlines the entire production chain, reduces manual handling, and minimizes waste. asymchem.com The development of robust, immobilized catalysts is crucial for the success of these continuous systems, preventing catalyst leaching and ensuring long-term operational stability. researchgate.net As industry moves towards more sustainable and efficient manufacturing, the adoption of continuous flow technology for DMCD production is a critical step forward. frontiersin.org

Alternative Synthetic Routes to this compound

While the direct hydrogenation of Dimethyl Terephthalate (DMT) is the dominant industrial route, research into alternative pathways using different starting materials is ongoing. These efforts are often driven by the desire to utilize renewable feedstocks and avoid petroleum-derived chemicals like p-xylene.

Ester Condensation and Subsequent Hydrogenation-Dehydration Strategies

A novel synthetic strategy for preparing dialkyl 1,4-cyclohexanedicarboxylates involves starting from dialkyl succinates, which can potentially be derived from biomass. google.com This method circumvents the use of terephthalic acid or its esters. The process unfolds in two main stages:

Ester Condensation: A dialkyl succinate (B1194679) is subjected to an ester condensation reaction to form a dialkyl 1,4-cyclohexanedione-2,5-dicarboxylate. google.com

Hydrogenation-Dehydration: The resulting dione (B5365651) intermediate is then converted to the final dialkyl 1,4-cyclohexanedicarboxylate through a hydrogenation and dehydration step. google.com

This route is significant as it provides a new pathway to an important chemical intermediate using potentially non-toxic and renewable starting materials, avoiding the hazardous chemicals associated with the traditional process. google.com

Another innovative approach starts from even simpler, biomass-derivable molecules like formaldehyde, crotonaldehyde, and acrylates. This strategy involves a cascade of reactions:

A proline-catalyzed formal [3+1+2] cycloaddition of formaldehyde, crotonaldehyde, and an acrylate (B77674) creates a substituted cyclohexene (B86901) intermediate (ethyl 4-formylcyclohex-3-enecarboxylate).

This intermediate can then be converted to valuable cyclohexane (B81311) derivatives. While the direct synthesis of DMCD is not the primary focus of this specific study, the formation of the core cyclohexane ring from acyclic, renewable precursors demonstrates a powerful strategy. Subsequent functional group manipulations could potentially lead to DMCD. These alternative routes highlight the creativity in chemical synthesis aimed at developing more sustainable industrial processes. researchgate.netresearchgate.net

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound (DMCD) aims to reduce the environmental impact of its production. researchgate.net This involves a focus on aspects like atom economy, the use of safer chemicals, and the reduction of waste, with a particular emphasis on the reaction medium. researchgate.netrsc.org

Environmentally Benign Solvents and Reaction Media

Solvents constitute a significant portion of the material used in chemical manufacturing and are a major source of waste and pollution. nih.govacs.org The synthesis of DMCD traditionally uses organic solvents like ethyl acetate. google.com While effective, the search for "greener" alternatives is a key area of research. researchgate.net

Environmentally benign solvents are chosen based on factors like low toxicity, reduced flammability, high biodegradability, and derivation from renewable sources. researchgate.net Potential replacements for conventional volatile organic compounds (VOCs) include:

Water: As the ultimate green solvent, water is non-toxic, non-flammable, and inexpensive. rsc.org Its use can be challenging due to the poor solubility of organic reactants like DMT. researchgate.net However, research has shown that modifying catalysts and reaction conditions can enable efficient hydrogenation in water. For instance, a Ru catalyst on an Al-modified SBA-15 support achieved complete conversion of DMT in water, demonstrating its feasibility as a functional solvent. researchgate.net

Supercritical Fluids: Supercritical carbon dioxide (scCO₂) is a promising alternative medium for hydrogenation. researchgate.netrsc.org It is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting temperature and pressure. After the reaction, it can be easily removed by depressurization, simplifying product purification and eliminating solvent waste.

Solvent-Free (Neat) Conditions: The ideal green reaction avoids solvents altogether. nih.gov Performing reactions "neat" minimizes waste and simplifies the process. While this may not always be feasible for the hydrogenation of a solid like DMT, it remains a key goal in green process design. researchgate.net

High Atom Economy and Waste Minimization Approaches

In the pursuit of sustainable chemical manufacturing, the principles of green chemistry, particularly high atom economy and waste minimization, are paramount. The synthesis of this compound (DMCD) has seen significant advancements in methodologies that adhere to these principles. The primary industrial route, the catalytic hydrogenation of Dimethyl terephthalate (DMT), is an inherently atom-economical process, as it involves the addition of hydrogen to the aromatic ring, incorporating all reactant atoms into the final product. jocpr.comnih.gov This approach avoids the formation of stoichiometric by-products, a common source of waste in less efficient chemical transformations. nih.gov

The focus of modern research has been on optimizing this hydrogenation process to further enhance its efficiency and minimize waste generation. Key strategies involve the development of highly active and selective catalysts, the optimization of reaction conditions to reduce energy consumption and by-product formation, and the implementation of processes that allow for catalyst recycling and continuous production.

The core of waste minimization in DMCD synthesis lies in achieving high selectivity. The development of sophisticated catalysts is crucial for directing the reaction exclusively toward the desired product, avoiding the hydrogenolysis of the ester groups or incomplete hydrogenation, which would result in a mixture of products and necessitate complex, energy-intensive purification steps.

Catalytic Hydrogenation of Dimethyl Terephthalate: A Green Route

The catalytic hydrogenation of DMT is the most prominent example of a high-efficiency route to DMCD. bohrium.comresearchgate.net The reaction involves the addition of six hydrogen atoms to the benzene ring of DMT. The theoretical atom economy of this reaction is 100%, as all atoms from the DMT and hydrogen molecules are incorporated into the DMCD product.

Advancements in this area have centered on the catalyst systems used to facilitate the reaction under increasingly mild and efficient conditions. Ruthenium-based catalysts, in particular, have demonstrated exceptional performance.

Research Findings on Ruthenium-Based Catalysts

Studies have explored various supports and modifications for Ruthenium (Ru) catalysts to maximize the conversion of DMT and the selectivity towards DMCD.

A highly dispersed Ruthenium on carbon (Ru/C) catalyst has been shown to be effective for the low-pressure hydrogenation of DMT. researchgate.net Research demonstrated that under optimized conditions, a 99.0% conversion of DMT could be achieved with a 96.5% selectivity to DMCD. researchgate.net A significant aspect of this system's sustainability is its durability; the catalyst maintained high conversion and selectivity rates even after being reused for 17 cycles, which drastically reduces catalyst waste. researchgate.net

Zeolite-supported Ruthenium catalysts, specifically Ru on mordenite (MOR), have also been investigated. bohrium.com These catalysts benefit from the high surface area and specific pore structure of the zeolite support, which can enhance the efficiency of reactant adsorption. bohrium.com Optimized conditions yielded a 100% DMT conversion and a 95.09% selectivity for DMCD. bohrium.com The catalyst also showed good reusability over five cycles without a significant drop in performance. bohrium.com

The use of a Ruthenium on alumina (B75360) (Ru/Al₂O₃) catalyst in a continuous fixed-bed reactor represents a significant process intensification. google.com This method achieved near-quantitative conversion (99.9%) and selectivity (99.9%) at relatively low pressures (20 to 30 kg/cm ²), showcasing an efficient and waste-minimizing continuous production pathway. google.com

Interactive Data Table: Performance of Ruthenium-Based Catalysts

| Catalyst System | Support | Temperature (°C) | Pressure (MPa) | Solvent/Medium | DMT Conversion (%) | DMCD Selectivity (%) | Source(s) |

| Ru/C | Carbon | 110 | 3.0 | Tetrahydrofuran | 99.0 | 96.5 | researchgate.net |

| Ru/MOR | Mordenite Zeolite | 140 | 6.0 | Ethyl Acetate | 100 | 95.09 | bohrium.com |

| Ru/Al₂O₃ | Alumina | 120-160 | ~2.0-3.0 | Not specified | 99.9 | 99.9 | google.com |

Bimetallic Catalysts for Enhanced Performance

To further improve catalytic activity and potentially reduce the reliance on expensive noble metals like Ruthenium, bimetallic catalysts have been developed. The addition of a second metal can enhance catalyst dispersion, modify electronic properties, and improve stability, leading to higher efficiency under milder conditions.

Bimetallic Ruthenium-Rhenium (Ru-Re) catalysts supported on activated carbon (AC) have been synthesized for the selective hydrogenation of DMT. nih.gov The addition of a small amount of Re was found to significantly enhance the distribution of the active metal species. nih.gov This synergistic interaction allowed for high conversion and selectivity at remarkably mild conditions, with one study reporting 82% DMT conversion and 96% DMCD selectivity at just 70°C and 3 MPa. nih.gov

Similarly, bimetallic Ruthenium-Nickel (Ru-Ni) catalysts supported on carbon nanotubes (CNT) have been utilized. acs.org These catalysts achieved a DMT conversion of 80% with a high DMCD selectivity of 95%, demonstrating the potential for creating more cost-effective and efficient catalytic systems. acs.org

Interactive Data Table: Performance of Bimetallic Catalysts

| Catalyst System | Support | Temperature (°C) | Pressure (MPa) | DMT Conversion (%) | DMCD Selectivity (%) | Source(s) |

| Ru-Re/AC | Activated Carbon | 70 | 3.0 | 82 | 96 | nih.gov |

| Ru-Ni/CNT | Carbon Nanotubes | Not Specified | Not Specified | 80 | 95 | acs.org |

By focusing on catalyst design, optimizing reaction parameters for lower energy input, and employing reusable systems, these advanced methodologies significantly reduce the environmental footprint of this compound production, aligning the process with the core tenets of green and sustainable chemistry.

Chemical Transformations and Reaction Mechanisms of Dimethyl 1,4 Cyclohexanedicarboxylate

Mechanistic Investigations of Ester Cleavage and Formation Reactions

The fundamental reactions involving Dimethyl 1,4-cyclohexanedicarboxylate are the cleavage (hydrolysis) and formation (esterification) of its ester groups. These transformations are typically catalyzed by acids or bases.

Acid-Catalyzed Mechanism: In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack.

Protonation: The carbonyl oxygen is protonated by an acid (H-A), increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: A nucleophile, such as a water molecule (for hydrolysis) or an alcohol (for transesterification), attacks the activated carbonyl carbon. This forms a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking nucleophile to one of the methoxy (B1213986) groups.

Elimination: The protonated methoxy group leaves as methanol (B129727), a neutral molecule and good leaving group, while the carbonyl double bond is reformed.

Deprotonation: The catalyst (H-A) is regenerated by the removal of a proton from the newly formed carbonyl group.

Base-Catalyzed (Saponification) Mechanism: Base-catalyzed ester hydrolysis, or saponification, is an irreversible process that yields a carboxylate salt.

Nucleophilic Attack: A hydroxide (B78521) ion (OH⁻) directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This step is typically the rate-determining step.

Elimination: The methoxide (B1231860) ion (CH₃O⁻) is eliminated as the leaving group, and the carboxylic acid is formed.

Deprotonation: The methoxide ion, being a strong base, deprotonates the newly formed carboxylic acid in a rapid, irreversible acid-base reaction. This step drives the reaction to completion, forming a carboxylate salt and methanol.

These mechanisms are fundamental to the synthesis of polyesters from DMCD, where the ester linkages are reformed with diols in a process known as transesterification.

Transesterification Reactions of this compound with Polyols and Glycols

Transesterification is a key reaction for DMCD, forming the basis for the production of commercially important polyesters like Poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD). researchgate.net This process involves reacting DMCD with a diol, such as 1,4-cyclohexanedimethanol (B133615) (CHDM), typically at high temperatures and in the presence of a catalyst. researchgate.net

The reaction proceeds by substituting the methyl groups of the ester with the longer chains of the diol, releasing methanol as a byproduct. The general reaction is as follows:

n DMCD + n CHDM → (PCCD)n + 2n CH₃OH

Various catalytic systems have been developed to facilitate this transformation, often involving metal oxides and mixed metal oxides. researchgate.net While catalyst-free thermal transesterification is possible, it requires high temperatures (150-260 °C). researchgate.net The choice of catalyst and reaction conditions is critical for controlling the rate of polymerization and the final properties of the polymer. For instance, the synthesis of polyesters from DMCD and CHDM is a well-established method for producing materials with high glass transition temperatures and good thermal stability. researchgate.net

Stereochemical Control and Isomerization Pathways

The 1,4-disubstituted cyclohexane (B81311) ring in DMCD can exist as two geometric isomers: cis and trans. The ratio of these isomers is a critical factor that influences the physical properties of polymers derived from it.

The interconversion between cis and trans isomers of 1,4-cyclohexanedicarboxylate derivatives can occur, particularly under conditions that facilitate ring-opening or enolization. The trans isomer is generally the thermodynamically more stable form due to the equatorial positioning of the bulky ester groups, which minimizes steric strain.

One proposed mechanism for isomerization involves the formation of a ketone intermediate through a dynamic process. nih.gov For related cyclohexane derivatives, this has been shown to occur via selective deamination catalyzed by a transaminase, leading to equilibration towards the more stable trans isomer. nih.gov A similar pathway could be envisioned for DMCD under certain catalytic conditions, where a temporary change in hybridization at one of the substituted carbons allows for the reconfiguration of the stereochemistry.

Kinetic studies on the isomerization of other cyclic compounds have shown that the process often follows first-order kinetics with respect to the starting isomer and the catalyst. nih.gov The rate of isomerization is highly dependent on factors such as the solvent, temperature, and the nature of the catalyst. semanticscholar.org

The cis:trans isomer ratio of DMCD and its derivatives can be altered by catalysts and reaction conditions. Acid catalysis, in particular, has been noted to promote isomerization. During the synthesis of PCCD polymers from 1,4-cyclohexanedicarboxylic acid (CHDA), the trans content can decrease significantly because the isomerization process is catalyzed by acids. researchgate.net

This suggests that during acid-catalyzed transesterification of DMCD, a parallel isomerization reaction can occur, potentially altering the initial isomer ratio of the monomer. The final stereochemistry of the resulting polymer is therefore a function of both the starting material's isomer ratio and the reaction conditions employed during polymerization. For example, a dynamic isomerization process using a single transaminase enzyme has been used to convert cis/trans mixtures of 4-substituted cyclohexane-1-amines almost completely to the thermodynamically favored trans diastereomer. nih.gov This highlights the potential of catalytic systems to control the stereochemical outcome.

Kinetic Studies of this compound Hydrogenation to Cyclohexanedimethanol

The catalytic hydrogenation of DMCD to 1,4-cyclohexanedimethanol (CHDM) is a crucial industrial process, as CHDM is a valuable monomer for high-performance polyesters. Kinetic studies provide insight into the reaction mechanism and help optimize process conditions for high yield and selectivity.

The hydrogenation proceeds in two sequential steps:

DMCD → Methyl 4-(hydroxymethyl)cyclohexanecarboxylate (MHMCC)

MHMCC → CHDM

A kinetic study using a copper-manganese-aluminum (CuMnAl) catalyst in the gas phase established that the reaction follows a two-site Langmuir-Hinshelwood-Hougen-Watson (LHHW) model. researchgate.net This model assumes the dissociative adsorption of the ester molecules onto the catalyst surface, with the surface reaction being the rate-determining step. researchgate.net

The study revealed high activation energies for both steps, indicating that the reactions are very sensitive to temperature. researchgate.net The reliability of the model was confirmed by high coefficients of determination (R²) between the experimental data and the model's predictions. researchgate.net Other catalysts, such as rhenium decorated on activated carbon (Re/AC), have also been investigated, showing that metal dispersion and the chemical environment are essential for catalytic performance. researchgate.net

Below is a table summarizing the kinetic parameters found for the hydrogenation over a CuMnAl catalyst.

Interactive Table: Kinetic Parameters for DMCD Hydrogenation

| Parameter | Reaction 1 (DMCD → MHMCC) | Reaction 2 (MHMCC → CHDM) | Source |

|---|---|---|---|

| Activation Energy (Ea) | 138.4 kJ/mol | 121.4 kJ/mol | researchgate.net |

| Reaction Model | Two-site LHHW | Two-site LHHW | researchgate.net |

| Rate-Determining Step | Surface Reaction | Surface Reaction | researchgate.net |

| Coefficient of Determination (R²) | 0.989 (for DMCD conversion) | 0.983 (for CHDM selectivity) | researchgate.net |

This table presents kinetic data from the gas-phase hydrogenation of this compound over a CuMnAl catalyst.

Applications of Dimethyl 1,4 Cyclohexanedicarboxylate in Advanced Materials Science

Dimethyl 1,4-Cyclohexanedicarboxylate as a Monomer in Polymer Synthesis

DMCD, or its corresponding diacid, 1,4-cyclohexanedicarboxylic acid (CHDA), is a versatile monomer used in polycondensation reactions to produce various resins. The incorporation of the cyclohexane (B81311) ring into the polymer backbone, in place of linear aliphatic or aromatic structures, results in materials with a desirable balance of flexibility, toughness, and thermal resistance.

This compound is a key starting material for synthesizing cycloaliphatic polyester (B1180765) resins, typically through a melt polycondensation process. In this process, DMCD undergoes transesterification with a diol, such as 1,4-butanediol (B3395766) or 1,4-cyclohexanedimethanol (B133615) (CHDM), in the presence of a catalyst like titanium isopropoxide. swaminathansivaram.in The reaction initially forms oligomers and releases methanol (B129727) as a byproduct. Subsequently, under high temperature and vacuum, these oligomers react to build high molecular weight polymer chains. researchgate.net

Polyesters based on 1,4-cyclohexanedicarboxylate moieties exhibit properties that are intermediate between linear aliphatic and aromatic polyesters. mdpi.com The energy absorbed during the interconversion of the cyclohexane ring's chair and boat conformations contributes to their unique flexibility and impact resistance. mdpi.com Compared to their aromatic counterparts like polyethylene (B3416737) terephthalate (B1205515) (PET), these cycloaliphatic polyesters show improved photo-oxidative stability and processability due to a lower melt viscosity. mdpi.com

Research has focused on synthesizing various poly(alkylene 1,4-cyclohexanedicarboxylate)s to tune properties for specific applications. For instance, combining trans-1,4-cyclohexane dicarboxylic acid with diols of varying methylene (B1212753) group lengths (n=3 to 6) allows for fine-tuning of flexibility, with the glass transition temperature (Tg) decreasing as the linear segment length increases. unibo.it

Table 1: Properties of Polyesters Derived from 1,4-Cyclohexanedicarboxylate Monomers

| Polymer Name | Comonomers | Glass Transition Temperature (Tg) | Melting Temperature (Tm) | Key Characteristics |

| Poly(butylene-1,4-cyclohexane dicarboxylate) (PBCD) | This compound, 1,4-Butanediol | ~14°C | ~150°C | Semi-crystalline polymer with good thermal properties. swaminathansivaram.in |

| Poly(1,4-cyclohexylenedimethylene-1,4-cyclohexanedicarboxylate) (PCCD) | 1,4-Cyclohexanedicarboxylic Acid, 1,4-Cyclohexanedimethanol | ~75°C | ~220°C | Amorphous polymer with high thermal resistance. swaminathansivaram.inmdpi.com |

| Poly(propylene trans-1,4-cyclohexanedicarboxylate) | trans-1,4-Cyclohexanedicarboxylic Acid, 1,3-Propanediol | 33°C | 185°C | Easier to quench to a fully amorphous state. unibo.it |

| Poly(pentylene trans-1,4-cyclohexanedicarboxylate) | trans-1,4-Cyclohexanedicarboxylic Acid, 1,5-Pentanediol | 3°C | 114°C | Increased flexibility due to longer methylene chain. unibo.it |

While most prominently used in polyesters, derivatives of this compound are also employed in the formulation of other polymers like polyamides. The diacid form, 1,4-cyclohexanedicarboxylic acid (CHDA), which can be produced by the hydrolysis of DMCD, is reacted with diamines to form polyamides. The properties of these polyamides are influenced by the cis/trans isomer ratio of the CHDA monomer. nih.gov The inclusion of the cycloaliphatic ring structure is intended to improve the thermal stability and mechanical properties of the resulting polyamide.

In the context of alkyd resins, which are polyesters modified with fatty acids, the incorporation of CHDA can enhance performance. Using cycloaliphatic diacids like CHDA in place of traditional aromatic acids (e.g., phthalic anhydride) can improve weatherability and yellowing resistance, making them suitable for high-performance coatings. researchgate.net

A significant application of DMCD derivatives is in the synthesis of polyester polyols for high-performance polyurethane coatings. paint.org In this application, 1,4-cyclohexanedicarboxylic acid (CHDA) is reacted with various diols—such as 1,4-cyclohexanedimethanol (CHDM), neopentyl glycol (NPG), or 1,6-hexanediol (B165255) (HD)—to create low molecular weight, hydroxyl-functionalized polyester polyols. researchgate.netpaint.org

These cycloaliphatic polyester polyols are then crosslinked with a polyisocyanate, such as hexamethylene diisocyanate (HDI) isocyanurate, to form the final polyurethane coating. researchgate.netpaint.org The choice of diol used in the polyester polyol synthesis has a significant impact on the final properties of the polyurethane film. The rigid cyclohexyl structure from CHDA and CHDM provides the polyurethane with high rigidity, hardness, and tensile modulus. researchgate.netpaint.org In contrast, using a linear, flexible diol like 1,6-hexanediol results in more flexible coatings but with lower hardness. researchgate.netpaint.org These coatings are often formulated as high-solids systems to reduce the emission of volatile organic compounds (VOCs). paint.org

Table 2: Influence of Diol Structure on Properties of Polyurethane Coatings from CHDA-Based Polyester Polyols

| Diol Used in Polyester Polyol | Crosslinker | Tensile Modulus | Hardness (König) | Key Finding |

| 1,4-Cyclohexanedimethanol (CHDM) | HDI Isocyanurate | High | High | The rigid cyclohexyl structure of CHDM results in a rigid polyurethane with high hardness and fracture toughness. researchgate.netpaint.org |

| Neopentyl Glycol (NPG) | HDI Isocyanurate | High | High | Similar to CHDM, the structure of NPG contributes to a hard and rigid coating. researchgate.netpaint.org |

| 1,6-Hexanediol (HD) | HDI Isocyanurate | Low | Low | The linear, flexible structure of HD provides high flexibility but sacrifices hardness and tensile modulus. researchgate.netpaint.org |

| 2-Butyl-2-ethyl-1,3-propanediol (BEPD) | HDI Isocyanurate | Intermediate | Intermediate | Offers a balance of properties between the rigid and flexible diols. researchgate.netpaint.org |

Intermediate for Value-Added Chemical Derivatives

Beyond its direct use as a monomer, this compound is a critical intermediate in the production of other valuable chemicals that are, in turn, used to manufacture advanced materials.

C6H10(CO2CH3)2 + 4 H2 → C6H10(CH2OH)2 + 2 CH3OH wikipedia.org

This reduction is a high-pressure, high-temperature reaction that requires robust catalysts. Copper chromite is a commonly used catalyst for this transformation. nih.gov Process optimization focuses on maximizing the yield and selectivity of CHDM while minimizing byproducts. Research and patent literature describe various catalytic systems and conditions. For example, methods have been developed using a Ru/Al₂O₃ catalyst in a continuous fixed-bed reactor at pressures of 20 to 30 kg/cm ² to achieve very high conversion rates of DMT and high selectivity for DMCD in the first stage. google.com Subsequent hydrogenation of the purified DMCD yields high-purity CHDM. nih.govgoogle.com

Table 3: Example Process Conditions for DMCD Hydrogenation

| Process Step | Catalyst | Pressure | Temperature | Key Outcome |

| DMT Hydrogenation to DMCD | Ru/Al₂O₃ | 20 kg/cm ² | Not specified | 99.9% DMT conversion with 99.9% selectivity for DMCD. google.com |

| DMCD Hydrogenation to CHDM | Copper Chromite | 200-300 atm | 200-250°C | Standard industrial process for reducing the ester to a diol. nih.gov |

| DMCD Hydrogenation to CHDM | Re/AC (Rhenium on Activated Carbon) | Not specified | Not specified | Investigated for the selective hydrogenation of DMCD to CHDM. nih.gov |

Derivatives of this compound serve as precursors for the synthesis of cycloaliphatic diisocyanates, which are important monomers for producing light-stable polyurethanes. The synthesis typically begins with the hydrolysis of DMCD to 1,4-cyclohexanedicarboxylic acid (CHDA).

A documented method for producing trans-1,4-cyclohexane diisocyanate involves a multi-step process starting from trans-1,4-cyclohexanedicarboxylic acid. google.com

Acid Chloride Formation: The diacid (CHDA) is reacted with thionyl chloride to form the corresponding trans-1,4-cyclohexanedicarbonyl chloride. google.com

Curtius Rearrangement: The resulting diacyl chloride is dissolved in a solvent like toluene (B28343) and reacted with sodium azide (B81097). This forms an acyl azide intermediate which, upon heating, undergoes a Curtius rearrangement, losing nitrogen gas to form the diisocyanate. google.com

This route provides a pathway from the stable ester DMCD to a highly reactive diisocyanate monomer, expanding its utility in the synthesis of advanced polyurethane materials known for their excellent UV stability and durability. google.com

Role in Pharmaceutical and Agrochemical Intermediates

This compound is a key raw material and intermediate in the fields of organic synthesis, pharmaceuticals, and agrochemicals. guidechem.com Its utility stems from its bifunctional nature and the stereochemical possibilities of its cyclohexane ring. In pharmaceutical synthesis, it serves as a building block for more complex molecules. For instance, 1,4-Cyclohexanedicarboxylic Dimethyl Ester has been utilized as a reactant in the preparation of cycloalkylamide derivatives designed as inhibitors of soluble epoxide hydrolase, an enzyme implicated in the regulation of blood pressure and inflammation. hsppharma.com

Furthermore, DMCD is a critical precursor in the scalable synthesis of tranexamic acid, an antifibrinolytic agent used to treat or prevent excessive blood loss. researchgate.net The process involves leveraging the isomerization of DMCD to obtain the desired trans-isomer, which is essential for the final drug's stereochemistry. researchgate.net This highlights the compound's importance in creating intermediates with specific spatial arrangements required for biological activity.

Polymer Modification and Performance Enhancement

The incorporation of DMCD into polymer chains is a well-established strategy for modifying material properties and enhancing performance for specific applications. It is used in the synthesis of polyester resins, polyamides, and alkyds. eastman.com

The concentration of DMCD moieties within a copolyester has a significant and predictable impact on its thermomechanical properties. Research on poly(trimethylene terephthalate) (PTT) copolyesters shows that as the content of DMCD increases from 1 to 5 mol%, the glass transition temperature (Tg) and melting temperature (Tm) tend to decrease. researchgate.net However, the thermal stability of the copolyester can be significantly enhanced, with an increase of up to 25°C compared to virgin PTT. researchgate.net

Mechanical properties are also notably improved. The addition of DMCD can simultaneously increase both the tensile strength and tensile strain of PTT. researchgate.net Specifically, tensile strength saw a maximum increase of 15% (reaching 76.5 MPa) with the incorporation of DMCD. researchgate.net The most significant improvements in both thermal stability and mechanical properties were observed at a DMCD content of 2 mol%. researchgate.net

The stereochemistry of the cyclohexane ring is another critical factor. In studies of poly(1,4-cyclohexylenedimethylene 1,4-cyclohexanedicarboxylate) (PCCD), increasing the content of the trans-isomer of the cyclohexylene unit leads to a more rigid polymer chain. researchgate.net This increased rigidity results in higher glass transition temperatures (Tg) and melting temperatures (Tm), as the trans configuration allows for better chain packing and symmetry. researchgate.net

| Property | Observation with Increasing DMCD Content | Specific Finding | Source |

|---|---|---|---|

| Glass Transition Temperature (Tg) | Decreasing tendency | - | researchgate.net |

| Melting Temperature (Tm) | Decreasing tendency | - | researchgate.net |

| Thermal Stability | Increased | Improved by 25°C compared to virgin PTT | researchgate.net |

| Tensile Strength | Increased | Maximum increase of 15% (76.5 MPa) | researchgate.net |

| Tensile Strain | Increased | Simultaneous improvement with tensile strength | researchgate.net |

The inclusion of DMCD in copolyesters directly affects their crystallization kinetics and final microstructure. In PTT copolyesters, the effect on the crystallization rate is complex: a small amount (1 mol%) of DMCD was found to increase the rate compared to virgin PTT, while higher concentrations led to a decrease in the crystallization rate. researchgate.net

The stereochemistry of the DMCD-derived unit plays a dominant role in the polymer's ability to crystallize. An increase in the trans-isomer content of the 1,4-cyclohexylene ring enhances the crystallizability of the polymer. researchgate.net This is because the trans configuration promotes better chain packing and higher symmetry, facilitating the formation of an ordered crystalline structure. researchgate.net Consequently, as the trans content increases, the polymer can transition from a completely amorphous material to a semicrystalline one. researchgate.net X-ray diffraction (WAXD) studies confirm that the introduction of monomers derived from DMCD, such as 1,4-cyclohexanedimethanol (CHDM), can change the crystal structure of the resulting copolymers. mdpi.com

DMCD and its derivatives are valuable monomers for creating biodegradable polymers, which are sought after for resolving environmental issues caused by plastic waste. acs.org Polyesters based on 1,4-cyclohexanedicarboxylic acid (the hydrolyzed form of DMCD) are noted for preserving the compostability characteristic of linear aliphatic polyesters while offering improved physical properties. mdpi.com

The development of biodegradable aliphatic-aromatic random copolymers for sustainable packaging is a key area of research. acs.org By incorporating 1,4-cyclohexanedimethanol (CHDM), which is produced via the hydrogenation of DMCD, into the polymer backbone, materials with a balance of robust mechanical properties, biodegradability, and transparency can be achieved. acs.orgvot.plnih.gov For example, certain copolyester films containing 30–50% CHDM content demonstrated superior mechanical properties and transparency comparable to nondegradable polyethylenes. acs.org These biodegradable polymers are often synthesized through polycondensation and are designed for applications where their ability to break down into biocompatible byproducts is a primary advantage. nih.gov

Functional Applications as Plasticizers in Polymeric Compositions

Beyond its role as a monomer, this compound is used in the synthesis of plasticizers. eastman.comguidechem.com Plasticizers are additives that increase the flexibility and processability of polymeric materials. The cycloaliphatic structure of DMCD contributes unique performance attributes when incorporated into plasticizers or directly into resin formulations.

Coatings formulated with DMCD exhibit an excellent balance between hardness and flexibility, a key attribute for applications in appliance, general metal, and automotive finishes. eastman.com The inclusion of DMCD-based structures can also improve a resin's chemical resistance, stain resistance, and hydrolytic stability. eastman.com This makes it particularly suitable for waterborne polyester resins where resistance to humidity and corrosion is critical. eastman.com While traditional plasticizers are simply mixed with a polymer, the use of DMCD in polyester synthesis allows for the permanent incorporation of these flexible units into the polymer backbone, a process known as internal plasticization.

Environmental Fate and Ecotoxicological Assessments of Dimethyl 1,4 Cyclohexanedicarboxylate

Environmental Transport and Distribution Studies

The potential for Dimethyl 1,4-cyclohexanedicarboxylate to move between different environmental compartments—air, water, and soil—is governed by its fundamental physical and chemical properties. Modeling studies based on these properties provide critical insights into its likely distribution and persistence in the environment.

Soil Mobility and Adsorption Characteristics

The mobility of this compound in soil is predicted based on its soil organic carbon-water (B12546825) partitioning coefficient (Koc). Using a structure estimation method based on molecular connectivity indices, the Koc for this compound has been estimated to be 31. According to standard classification schemes, this low Koc value suggests that this compound is expected to have very high mobility in soil. This indicates a low tendency to adsorb to soil and sediment particles, and a higher potential for leaching into groundwater. Safety data sheets corroborate this, noting that the substance will likely be mobile in the environment due to its water solubility. thermofisher.com

Volatilization Potential from Environmental Compartments

The tendency of a chemical to volatilize from water or soil surfaces is predicted by its Henry's Law constant. For this compound, the Henry's Law constant is estimated to be 9.7 x 10⁻⁸ atm-m³/mol. This estimation is derived from its vapor pressure of 4.41 x 10⁻³ mm Hg and a water solubility of 1.2 x 10⁴ mg/L. This very low Henry's Law constant indicates that the compound is essentially nonvolatile from water surfaces. Consequently, volatilization from moist soil surfaces is not considered an important environmental fate process for this compound.

Interactive Data Table: Environmental Transport Properties

| Property | Estimated Value | Source | Implication |

|---|---|---|---|

| Soil Organic Carbon-Water Partitioning Coefficient (Koc) | 31 | Model Estimation | Very high mobility in soil |

| Henry's Law Constant | 9.7 x 10⁻⁸ atm-m³/mol | Model Estimation | Essentially nonvolatile from water and moist soil |

| Vapor Pressure | 4.41 x 10⁻³ mm Hg | Model Estimation | Low volatility |

| Water Solubility | 1.2 x 10⁴ mg/L | Model Estimation | Soluble in water |

Biodegradation Pathways and Kinetics

The breakdown of this compound by microorganisms is a key factor in its environmental persistence.

Aerobic and Anaerobic Degradation Mechanisms

Based on available safety data, this compound is not considered to be readily biodegradable. thermofisher.com This suggests that its breakdown in the environment by microorganisms is a slow process. Detailed experimental studies on the specific aerobic and anaerobic degradation pathways and the kinetics (e.g., environmental half-life) of this compound were not available in the reviewed scientific literature.

Identification of Biodegradation Products

The specific metabolites and breakdown products resulting from the biodegradation of this compound have not been documented in the available literature. Based on its chemical structure, a plausible initial step in its degradation would be the hydrolysis of the two ester bonds, which would yield 1,4-cyclohexanedicarboxylic acid and methanol (B129727). However, further degradation products of these intermediates have not been identified.

Aquatic Ecotoxicity Investigations

The assessment of this compound's toxicity to aquatic life is crucial for understanding its potential ecological impact. Safety data sheets classify the compound as harmful to aquatic organisms and indicate it may cause long-term adverse effects in the aquatic environment. thermofisher.comguidechem.com However, specific, quantitative experimental data from standardized ecotoxicity tests, such as LC50 (lethal concentration for 50% of test organisms) or EC50 (effective concentration for 50% of test organisms) for representative aquatic species like fish, daphnia, or algae, were not found for this specific chemical in the reviewed sources.

Acute and Chronic Toxicity to Aquatic Organisms

The acute toxicity of this compound to various aquatic organisms has been evaluated, primarily through data from a closely related substance. These findings indicate a low to moderate level of acute toxicity in aquatic environments.

In studies with the fathead minnow (Pimephales promelas), the 96-hour lethal concentration 50 (LC50) was determined to be 23 mg/L. nist.gov For aquatic invertebrates, the 48-hour LC50 for Daphnia magna (water flea) was found to be greater than 100 mg/L. nist.gov Testing on the green algae Chlorella pyrenoidosa showed a 72-hour EC50 (median effective concentration) and a No Observed Effect Concentration (NOEC) both to be greater than 124.6 mg/L. nist.gov

Further data on microorganisms from wastewater treatment plants, based on a study of its trans-isomer, showed a No Observed Effect Concentration (NOEC) of 1000 mg/L for the inhibition of activated sludge respiration. ecetoc.org This suggests a low toxicity to the microbial populations essential for biological wastewater treatment. ecetoc.org

Currently, specific data from primary studies on the chronic toxicity of this compound to aquatic organisms are not available. However, the substance is classified as being harmful to aquatic life with long-lasting effects, which points towards a potential for chronic toxicity. cefas.co.uk

Interactive Table: Acute Ecotoxicity of this compound

| Species | Endpoint | Duration | Value (mg/L) | Data Source |

| Pimephales promelas (Fathead Minnow) | LC50 | 96 hours | 23 | Read-across nist.gov |

| Daphnia magna (Water Flea) | LC50 | 48 hours | > 100 | Read-across nist.gov |

| Chlorella pyrenoidosa (Green Algae) | EC50 | 72 hours | > 124.6 | Read-across nist.gov |

| Chlorella pyrenoidosa (Green Algae) | NOEC | 72 hours | > 124.6 | Read-across nist.gov |

| Activated Sludge Microorganisms | NOEC | 3 hours | 1000 | Read-across (trans-isomer) ecetoc.org |

Assessment of Long-Term Adverse Environmental Effects

The potential for long-term adverse effects in the aquatic environment is a key consideration for chemicals that may persist. This compound is noted to be harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment. cefas.co.uknih.gov This assessment is largely based on its persistence and potential for chronic toxicity, even if specific long-term studies are not available. The "long-lasting effects" classification suggests that if the substance is continuously released into the environment, it could lead to negative impacts on aquatic populations over time.

Persistence and Bioaccumulation Potential in Environmental Systems

The persistence of a chemical refers to the length of time it remains in the environment before being broken down. Studies on the biodegradability of this compound showed 55% degradation over a 28-day period. nist.gov This result indicates that the substance is not readily biodegradable. nist.govcefas.co.uk Its persistence is a contributing factor to its potential for long-term environmental effects. cefas.co.uk

Bioaccumulation is the process by which a chemical is taken up by an organism from the environment, resulting in a concentration in the organism that is greater than in the surrounding environment. The potential for a substance to bioaccumulate is often initially assessed using its n-octanol/water partition coefficient (log Pow). For this compound, the log Pow is 2.29. nist.gov This value suggests that bioaccumulation is unlikely. nist.govcefas.co.uk Safety data sheets for the substance state that it is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). researchgate.net

Interactive Table: Persistence and Bioaccumulation Data for this compound